molecular formula C24H19N3O2 B3590763 2-(4-biphenylylcarbonyl)-N-1-naphthylhydrazinecarboxamide

2-(4-biphenylylcarbonyl)-N-1-naphthylhydrazinecarboxamide

Cat. No.: B3590763
M. Wt: 381.4 g/mol
InChI Key: JJWQFHBSOWEMFL-UHFFFAOYSA-N
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Description

Biphenyl compounds are organic compounds containing two benzene rings linked together by a C-C bond . They are used as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . Another method involves the use of Friedel-Craft acylation followed by Willgerodt reaction .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using X-ray structure analysis and density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve catalytic protodeboronation of alkyl boronic esters .


Physical and Chemical Properties Analysis

Physical and chemical properties of similar compounds include density, hydrophobicity, physical state, and vapor pressure .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with the isocyanate functional group .

Safety and Hazards

Safety and hazards of similar compounds depend on their specific chemical structure and properties .

Future Directions

Future research directions could involve further exploration of the optoelectronic properties of similar compounds for applications in organic light-emitting diodes .

Properties

IUPAC Name

1-naphthalen-1-yl-3-[(4-phenylbenzoyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c28-23(20-15-13-18(14-16-20)17-7-2-1-3-8-17)26-27-24(29)25-22-12-6-10-19-9-4-5-11-21(19)22/h1-16H,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWQFHBSOWEMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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